(2-Biphenyl)di-1-adamantylphosphine
Description
Evolution of Bulky Electron-Rich Phosphine (B1218219) Ligands in Cross-Coupling Catalysis
The development of palladium-catalyzed cross-coupling reactions has revolutionized the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, becoming an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. psu.edusigmaaldrich.com The success of these reactions is intrinsically linked to the evolution of phosphine ligands that coordinate to the palladium center and modulate its catalytic activity.
Early iterations of cross-coupling reactions, such as the Buchwald-Hartwig amination, initially employed relatively simple phosphine ligands. wikipedia.org However, these first-generation ligands often required harsh reaction conditions and had a limited substrate scope. wikipedia.org The quest for more efficient and versatile catalysts led to the development of bulky and electron-rich phosphine ligands. This new generation of ligands proved to be remarkably effective, enabling the coupling of a wide array of substrates, including less reactive aryl chlorides, under milder conditions. wikipedia.orgsigmaaldrich.com
The progression of these ligands can be categorized into distinct generations. The first generation included ligands like dicyclohexylphosphine (B1630591) dimethylamine. sigmaaldrich.com Subsequent generations saw the introduction of biaryl-based phosphines, which offered greater stability and activity. sigmaaldrich.com The addition of bulky substituents to the biaryl framework, such as in XPhos and SPhos, further enhanced catalytic performance by promoting the formation of the highly reactive monoligated palladium species, which is crucial for the catalytic cycle. sigmaaldrich.comyoutube.com This evolution has led to highly active and versatile catalyst systems that are now widely used in both academic and industrial research. sigmaaldrich.com
Strategic Design Principles of Dialkylbiaryl Phosphine Ligands
The exceptional performance of dialkylbiaryl phosphine ligands, often referred to as Buchwald-type ligands, stems from a combination of specific structural and electronic features. wikipedia.orgnih.gov These ligands are designed to be both highly electron-donating and sterically bulky, properties that are crucial for enhancing the efficiency of palladium-catalyzed cross-coupling reactions. wikipedia.orgyoutube.com
Key design principles include:
Steric Bulk: The presence of large substituents on the phosphorus atom, such as tert-butyl, cyclohexyl, or adamantyl groups, creates significant steric hindrance around the palladium center. wikipedia.org This bulkiness favors the formation of a highly reactive, monoligated L-Pd(0) intermediate, which is essential for initiating the catalytic cycle through oxidative addition. sigmaaldrich.comnih.gov
Electron-Richness: The alkyl groups on the phosphorus atom are strong electron donors, which increases the electron density on the palladium center. This enhanced electron density facilitates the oxidative addition step, a critical part of the catalytic cycle. youtube.comgessnergroup.com
Biaryl Backbone: The biaryl scaffold provides a rigid and tunable framework for the ligand. sigmaaldrich.com Modifications to the "upper" and "lower" rings of the biaryl structure can fine-tune the ligand's steric and electronic properties, allowing for the optimization of the catalyst for specific reactions. chemrxiv.org The ortho-substitution on the biaryl backbone also plays a role in preventing catalyst decomposition. wikipedia.org
These design elements work in concert to accelerate the key steps of the catalytic cycle—oxidative addition and reductive elimination—while minimizing the formation of inactive catalyst species. youtube.comnih.gov
Role of (2-Biphenyl)di-1-adamantylphosphine within the Buchwald Ligand Family
This compound fits within the family of Buchwald ligands as a highly specialized and effective catalyst component. Its structure, which combines a biphenyl (B1667301) backbone with two di-1-adamantylphosphine (B159878) groups, embodies the core principles of a bulky and electron-rich ligand. The adamantyl groups are exceptionally bulky, which is a key feature for promoting high catalytic activity. rsc.orgrsc.org
This ligand is particularly noted for its use in challenging cross-coupling reactions where other ligands may be less effective. The significant steric hindrance provided by the adamantyl moieties is instrumental in facilitating the coupling of sterically demanding substrates. While specific performance data for this compound in direct comparison to other Buchwald ligands is often application-specific, the general principles of adamantyl-containing phosphines suggest a high degree of efficacy.
Research on related di(1-adamantyl)alkylphosphines has demonstrated their excellence as ligands in palladium-catalyzed cross-coupling reactions, particularly with unreactive chloroarenes. researchgate.net The synthesis of various di(1-adamantyl)phosphinous acid-ligated palladium precatalysts has also been shown to produce efficient catalysts for Suzuki reactions of aryl chlorides. acs.org The structural characteristics of this compound, with its melting point of 220-225 °C, place it among the robust and stable ligands suitable for a range of catalytic applications. sigmaaldrich.com
The following table provides an overview of representative Buchwald-type ligands and their common applications, illustrating the context in which this compound operates.
| Ligand | Common Applications | Key Features |
| DavePhos | Suzuki-Miyaura coupling, Buchwald-Hartwig amination wikipedia.org | First reported dialkylbiaryl phosphine ligand wikipedia.org |
| JohnPhos | Suzuki-Miyaura reactions with aryl chlorides and bromides wikipedia.org | High basicity and steric bulk ontosight.ai |
| XPhos | Amination and amidation of aryl sulfonates and halides wikipedia.org | Effective for coupling with unactivated aryl chlorides sigmaaldrich.com |
| SPhos | Suzuki-Miyaura coupling of heteroaryl and vinylboronic acids wikipedia.org | Enables reactions under mild conditions wikipedia.org |
| This compound | Cross-coupling reactions sigmaaldrich.comhzph.com | Features exceptionally bulky adamantyl groups |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bis(1-adamantyl)-(2-phenylphenyl)phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39P/c1-2-6-28(7-3-1)29-8-4-5-9-30(29)33(31-16-22-10-23(17-31)12-24(11-22)18-31)32-19-25-13-26(20-32)15-27(14-25)21-32/h1-9,22-27H,10-21H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKLBRMTWIUCEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)P(C4=CC=CC=C4C5=CC=CC=C5)C67CC8CC(C6)CC(C8)C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
224311-55-1 | |
| Record name | 224311-55-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 2 Biphenyl Di 1 Adamantylphosphine and Its Analogues
Established Synthetic Pathways for Biaryl Phosphine (B1218219) Scaffolds
The development of biaryl phosphine ligands, pioneered by Stephen L. Buchwald in 1998, revolutionized palladium-catalyzed cross-coupling reactions. nih.govresearchgate.net These ligands created a new class of air-stable, highly active catalysts applicable to a wide array of carbon-carbon, carbon-nitrogen, and carbon-oxygen bond-forming reactions. nih.govresearchgate.net The utility of these ligands spurred the development of straightforward and efficient synthetic routes.
A common and effective one-pot procedure for creating the biphenyl (B1667301) backbone of these ligands involves the reaction of an arylmagnesium halide (Grignard reagent) with benzyne (B1209423), which is generated in situ. nih.govnih.gov The resulting aryl Grignard reagent then reacts with a dialkylchlorophosphine to yield the final biaryl phosphine ligand. nih.gov This method is noted for being significantly less expensive and time-consuming than earlier approaches. nih.gov
| Step | Description | Key Reagents |
|---|---|---|
| 1 | Formation of Grignard Reagent | Aryl Halide, Magnesium (Mg) |
| 2 | In situ Generation of Benzyne | 1,2-Dihaloarene, Magnesium (Mg) |
| 3 | Addition to Benzyne | The initially formed arylmagnesium halide adds to the benzyne intermediate. |
| 4 | Phosphination | The resulting biphenyl Grignard reagent is treated with a dialkylchlorophosphine (e.g., R₂PCl). |
Another established strategy involves the palladium-catalyzed C-P cross-coupling reaction, which provides a practical route to various tertiary aryl-substituted phosphine derivatives. mdpi.com Often, the synthesis proceeds via a phosphine oxide intermediate, which is subsequently reduced to the desired phosphine. mdpi.com
Adaptations for the Incorporation of Adamantyl Substituents
The introduction of sterically bulky adamantyl groups onto the phosphorus atom presents unique synthetic challenges. The significant steric hindrance of the adamantyl moiety can impede traditional phosphine synthesis methods. acs.orgprinceton.edu For instance, classic SN2-type reactions of 1-adamantylmagnesium bromide with di-adamantylchlorophosphine have been reported to fail. princeton.edu Furthermore, the synthesis of precursors like di-1-adamantylphosphine (B159878) chloride can be costly and involve multiple steps. acs.orgacs.org
To overcome these hurdles, robust methods have been developed that often rely on the synthesis of stable intermediates. A highly practical and scalable route involves the SN1 alkylation of phosphine gas (PH₃) or its equivalent to produce di-(1-adamantyl)phosphonium trifluoromethanesulfonate. orgsyn.org This phosphonium (B103445) salt is an air-stable, crystalline solid that is easily handled and can be isolated in high purity by simple filtration. orgsyn.org This stable salt serves as a convenient precursor to the di(1-adamantyl)phosphine moiety, which can then be coupled to the biphenyl backbone. orgsyn.org
| Step | Description | Key Reagents | Product |
|---|---|---|---|
| 1 | Generation of Phosphine Gas (PH₃) | Generated in situ from a phosphide (B1233454) source. | PH₃ (gas) |
| 2 | SN1 Alkylation | PH₃ is reacted with a tert-alkyl ester (e.g., 1-adamantyl acetate) in the presence of a strong acid (e.g., trifluoromethanesulfonic acid). | Di-(1-adamantyl)phosphonium trifluoromethanesulfonate |
| 3 | Isolation | The product precipitates as a stable, crystalline solid and is isolated by filtration. | Air-stable phosphonium salt |
The use of this stable phosphonium salt avoids the need to handle expensive and air-sensitive secondary phosphines like di(1-adamantyl)phosphine directly. orgsyn.org The free secondary phosphine can be generated in situ from the salt by treatment with a base just before its functionalization and coupling to the biaryl component. orgsyn.org
Advanced Synthetic Strategies for Functionalized (2-Biphenyl)di-1-adamantylphosphine Derivatives
The demand for ligands with fine-tuned properties has driven the development of advanced synthetic strategies to create functionalized derivatives of biaryl phosphines. These methods allow for the introduction of specific electronic or steric characteristics or for the attachment of the ligand to a solid support.
One powerful approach is the use of P=O directed C-H functionalization. nih.gov This methodology allows for the direct introduction of functional groups onto the biphenyl scaffold of a phosphine oxide precursor. The phosphinoyl group (P=O) acts as a directing group, enabling high selectivity in C-H activation reactions. This strategy has been successfully applied to achieve diastereoselective and even enantioselective functionalizations, opening pathways to chiral biphenyl monophosphine ligands. nih.gov
Another sophisticated strategy involves building the functionalized biaryl backbone prior to phosphination using iterative cross-coupling reactions. For example, an iterative Suzuki coupling procedure has been demonstrated for the synthesis of complex biphenyl dendrons with a functionalized core. nih.gov This convergent approach uses a key building block that can be iteratively deprotected and coupled to extend the structure, a strategy that can be adapted to create a wide variety of functionalized biphenyl scaffolds ready for the introduction of the phosphine moiety. nih.gov
| Strategy | Description | Key Advantage | Reference |
|---|---|---|---|
| P=O Directed C-H Functionalization | The phosphine oxide group on the biaryl backbone directs the selective introduction of functional groups at a C-H bond. | Allows for late-stage functionalization of the core scaffold with high selectivity. | nih.gov |
| Iterative Suzuki Coupling | A convergent synthesis where a functionalized biphenyl backbone is built generation by generation through repeated deprotection and coupling steps. | Enables the construction of complex, precisely functionalized biaryl structures. | nih.gov |
These advanced methods provide chemists with the tools to design and synthesize highly tailored ligands, pushing the boundaries of what is possible in transition-metal catalysis.
Coordination Chemistry of 2 Biphenyl Di 1 Adamantylphosphine Complexes
Ligand Coordination Modes with Transition Metals
The coordination behavior of (2-Biphenyl)di-1-adamantylphosphine is central to its catalytic efficacy. The ligand's structure, featuring two bulky adamantyl groups on the phosphorus atom and a biphenyl (B1667301) backbone, dictates its interaction with metal centers.
Palladium Coordination Geometries
In palladium complexes, this compound typically facilitates the formation of highly reactive, monoligated palladium(0) species, which are crucial intermediates in many catalytic cycles. nih.gov The ligand's significant steric hindrance generally prevents the coordination of more than one phosphine (B1218219) to the palladium center.
A key feature of biaryl phosphine ligands is their potential to act as hemilabile ligands. The lower aryl ring of the biphenyl group can engage in a π-interaction with the palladium center, stabilizing the otherwise coordinatively unsaturated metal. nih.gov This interaction is believed to play a significant role in stabilizing the catalytically active L-Pd(0) intermediate. wikipedia.org
Furthermore, the biphenyl backbone can undergo C-H activation to form a palladacycle. For instance, the related complex, Mesylate[(di(1-adamantyl)-n-butylphosphine)-2-(2'-amino-1,1'-biphenyl)]palladium(II), exhibits a slightly distorted square planar geometry resulting from such cyclopalladation. evitachem.com In this mode, the ligand acts as a bidentate C,P-donor.
Coordination with Other Transition Metals
While most extensively studied with palladium, this compound and related biaryl phosphines are also effective ligands for other transition metals, notably nickel, rhodium, and ruthenium. wikipedia.org In nickel-catalyzed cross-coupling reactions, these ligands have demonstrated superior performance, in some cases outperforming traditional bisphosphine ligands. nih.gov The coordination modes with these metals are presumed to be similar to those observed with palladium, primarily involving monodentate P-coordination to form catalytically active species. The bulky and electron-donating nature of the ligand is crucial for promoting oxidative addition and stabilizing low-coordinate intermediates across these different metal systems.
Electronic and Steric Parameters in Metal-Phosphine Interactions
The effectiveness of this compound as a ligand is a direct consequence of its distinct electronic and steric properties. The two adamantyl groups are exceptionally bulky and strongly electron-donating. wikipedia.orgprinceton.edu
| Parameter | Description | Implication for this compound |
| Steric Bulk (Cone Angle) | A measure of the steric footprint of the ligand around the metal center. | Expected to be very large due to the two adamantyl substituents, promoting monoligated complexes. |
| Electron-Donating Ability | The capacity of the ligand to donate electron density to the metal center. | Strong σ-donor due to the electron-releasing adamantyl groups, facilitating oxidative addition. |
| Hemilability | The ability of the biphenyl backbone to reversibly coordinate to the metal center. | Provides additional stabilization to low-coordinate, highly reactive metal intermediates. |
Precatalyst Formation and Activation Pathways in Catalytic Cycles
This compound is a cornerstone in the development of highly active palladium precatalysts. These precatalysts are stable, often air-stable, compounds that readily convert to the active catalytic species under reaction conditions.
A common strategy for precatalyst formation involves the synthesis of palladacycles. For example, the synthesis of Mesylate[(di(1-adamantyl)-n-butylphosphine)-2-(2'-amino-1,1'-biphenyl)]palladium(II) is achieved through cyclopalladation, where a palladium(II) salt reacts with the functionalized biphenylphosphine. evitachem.com This process yields a stable precatalyst that can be easily handled and stored.
The activation of these precatalysts typically involves reduction of the palladium(II) center to the catalytically active palladium(0) species. In a typical catalytic cycle for a C-N cross-coupling reaction, the cycle initiates with the L-Pd(0) complex. This species undergoes oxidative addition with an aryl halide to form an arylpalladium(II) complex. nih.gov The amine nucleophile then coordinates to this complex, followed by deprotonation (often facilitated by a base) and subsequent reductive elimination to form the C-N bond and regenerate the L-Pd(0) catalyst. nih.gov
Catalytic Applications of 2 Biphenyl Di 1 Adamantylphosphine
Carbon-Nitrogen Bond Formation Reactions (Buchwald-Hartwig Amination)
Application in the Synthesis of Complex Organic Architectures
The construction of intricate molecular frameworks, particularly those containing bridged ring systems, often requires catalysts that can control regioselectivity and facilitate challenging bond formations. While direct examples of (2-Biphenyl)di-1-adamantylphosphine in the synthesis of all-carbon bicyclic systems are not extensively documented in the provided literature, the principles of using bulky, electron-rich phosphine (B1218219) ligands are well-demonstrated in analogous transformations. For instance, bifunctional biaryl-2-ylphosphine ligands, which share structural similarities with this compound, have been successfully employed in the gold-catalyzed cycloisomerization of enynyl esters to generate cyclopentadienyl (B1206354) esters. These intermediates can then undergo a Diels-Alder reaction to produce complex bicyclo[2.2.1]heptenes. nsf.govescholarship.orgresearchgate.netacs.org
This tandem gold-catalyzed cycloisomerization/Diels-Alder reaction provides an expedient route to bridged enol benzoates. nsf.govescholarship.orgresearchgate.netacs.org The success of this transformation hinges on the ability of the phosphine ligand to direct the regioselectivity of the initial cycloisomerization, favoring the formation of the less stable cyclopentadienyl ester isomer. nsf.govescholarship.orgresearchgate.netacs.org This regiochemical control is attributed to the specific architecture of the ligand, where a remote functional group can facilitate a key deprotonation step. nsf.govescholarship.orgresearchgate.netacs.org This highlights the importance of ligand design in achieving high levels of selectivity in the synthesis of complex organic architectures.
Carbon-Oxygen Bond Formation Reactions (Etherification)
The formation of carbon-oxygen bonds through etherification reactions is a fundamental transformation in organic synthesis. Palladium catalysis, facilitated by bulky and electron-rich phosphine ligands, has emerged as a powerful tool for these reactions. While specific data for this compound in etherification was not the primary focus of the provided search results, the analogous and well-studied C-N bond formation (amination) reactions provide strong evidence for its potential efficacy. The steric and electronic properties of phosphine ligands are critical in promoting the catalytic activity for C-N bond formation, a principle that directly extends to C-O bond formation. nih.gov
For example, in the palladium-catalyzed amination of aryl halides, bulky phosphine ligands like 2-di-tert-butylphosphino-2'-isopropoxy-1,1'-binaphthyl have proven highly effective. nih.gov The steric bulk of the substituents on the phosphorus atom is a key factor governing the catalytic activity. nih.gov This suggests that the even bulkier adamantyl groups of this compound would be highly effective in promoting the reductive elimination step, which is often rate-limiting in etherification reactions.
Carbon-Sulfur Bond Formation Reactions (Thioether Synthesis)
Palladium-catalyzed cross-coupling reactions are a cornerstone for the synthesis of thioethers, which are important structural motifs in many biologically active compounds and functional materials. The use of bulky phosphine ligands is crucial for the success of these transformations. Thioether-directed C-H olefination reactions, for example, have been achieved with high atroposelectivity using a palladium/chiral phosphoric acid catalytic system, demonstrating the utility of sulfur-containing substrates in complex bond formations. nih.govgoettingen-research-online.de
More directly, palladium-catalyzed direct α-arylation of benzyl (B1604629) thioethers with aryl bromides has been successfully developed. nih.gov This reaction, which forms a new carbon-carbon bond adjacent to the sulfur atom, relies on a carefully selected phosphine ligand to achieve high yields. nih.gov While a different ligand (NiXantPhos) was identified as optimal in this specific study, the principle of using a bulky and electron-donating phosphine to facilitate the challenging coupling is broadly applicable. nih.gov The structural characteristics of this compound make it a strong candidate for facilitating similar thioetherification reactions, particularly in couplings involving sterically hindered partners. The table below illustrates the scope of a palladium-catalyzed α-arylation of benzyl phenyl sulfide (B99878) with various aryl bromides, a reaction type where bulky phosphine ligands are essential.
Table 1: Palladium-Catalyzed α-Arylation of Benzyl Phenyl Sulfide with Aryl Bromides
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Methylphenyl bromide | 4-Methylbenzyl(phenyl)sulfane | 82-84 |
| 2 | 4-Methoxyphenyl bromide | 4-Methoxybenzyl(phenyl)sulfane | 73-93 |
| 3 | 3-Methoxyphenyl bromide | 3-Methoxybenzyl(phenyl)sulfane | 73-93 |
| 4 | 4-Trifluoromethylphenyl bromide | 4-(Trifluoromethyl)benzyl(phenyl)sulfane | 50-63 |
| 5 | 1-Bromonaphthalene | (Naphthalen-1-ylmethyl)(phenyl)sulfane | 70 |
| 6 | 2-Bromonaphthalene | (Naphthalen-2-ylmethyl)(phenyl)sulfane | 72 |
Data adapted from a study on the direct α-arylation of thioethers, illustrating the types of transformations where bulky phosphine ligands are critical. nih.gov
Specialized Catalytic Transformations Mediated by this compound
The unique properties of this compound have led to its application in a range of specialized catalytic transformations that require high selectivity and efficiency.
Borylation Reactions for Pharmaceutical Intermediate Synthesis
Palladium-catalyzed borylation of aryl (pseudo)halides is a powerful method for the synthesis of arylboronic esters, which are key intermediates in the production of many pharmaceuticals. nih.govbeilstein-journals.orghkbu.edu.hkresearchgate.net These reactions often benefit from the use of bulky and electron-rich phosphine ligands that can promote the catalytic cycle, even with challenging substrates. The resulting arylboronic esters are versatile building blocks that can be used in subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct complex biaryl structures found in numerous drug molecules. nih.govhkbu.edu.hkresearchgate.net
The efficiency of these borylation reactions allows for a broad substrate scope, including electron-rich and electron-deficient aryl halides, as well as various heteroaromatic halides. nih.gov This versatility is crucial for the synthesis of diverse pharmaceutical intermediates. The table below showcases the broad applicability of palladium-catalyzed borylation for the synthesis of various arylboronic esters.
Table 2: Palladium-Catalyzed Borylation of Aryl (Pseudo)halides
| Entry | Aryl Halide/Pseudohalide | Product | Yield (%) |
| 1 | 4-Bromo-1,1'-biphenyl | 2-(4-(1,1'-Biphenyl)yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 98 |
| 2 | 4-Chlorotoluene | 4,4,5,5-Tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane | 68 |
| 3 | 1-Bromo-4-methoxybenzene | 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 84 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | 4,4,5,5-Tetramethyl-2-(4-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane | 88 |
| 5 | 3-Bromopyridine | 4,4,5,5-Tetramethyl-2-(pyridin-3-yl)-1,3,2-dioxaborolane | 71 |
| 6 | 1-Bromo-1H-indole | 1-(tert-Butoxycarbonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | 93 |
This table illustrates the wide range of aryl and heteroaryl halides that can be efficiently borylated using palladium catalysis, a key step in the synthesis of many pharmaceutical intermediates. nih.gov
Regioselective Transformations in Heteroarene Functionalization
The selective functionalization of C-H bonds in heteroarenes is a significant challenge in organic synthesis due to the presence of multiple reactive sites. escholarship.orgresearchgate.net Palladium catalysts bearing bulky phosphine ligands have shown remarkable ability to control the regioselectivity of these reactions. escholarship.orgnih.gov For instance, the use of a phosphorus(III) directing group on an indole (B1671886) substrate enables the highly regioselective C7-silylation, a transformation that is otherwise difficult to achieve. escholarship.orgnih.gov The strong coordination of the palladium catalyst to the phosphine directing group is key to this high regioselectivity. escholarship.orgnih.gov
Similarly, the regioselective C7 arylation of indoles has been accomplished using a palladium catalyst in the presence of a suitable ligand and oxidant. mdpi.com These examples underscore the critical role that phosphine ligands, and directing groups containing phosphorus, play in guiding the catalyst to a specific C-H bond, thereby enabling the synthesis of precisely functionalized heteroarenes. escholarship.orgnih.govmdpi.com
Table 3: Regioselective C-H Functionalization of Indoles
| Reaction | Substrate | Reagent | Product | Position of Functionalization | Reference |
| Silylation | N-(di-tert-butylphosphino)indole | Hexamethyldisilane | N-(di-tert-butylphosphino)-7-silylindole | C7 | escholarship.orgnih.gov |
| Arylation | di-tert-butyl(1H-indol-1-yl)phosphine oxide | Phenylboronic acid | 7-Phenyl-di-tert-butyl(1H-indol-1-yl)phosphine oxide | C7 | mdpi.com |
Catalyst Loading and Reaction Efficiency Studies
Minimizing catalyst loading while maintaining high reaction efficiency is a critical goal in sustainable chemical synthesis. Studies on palladium-catalyzed cross-coupling reactions have shown that the choice of phosphine ligand can significantly impact the required catalyst loading. researchgate.netnih.govacs.org Bulky and electron-rich ligands like this compound can stabilize the active palladium(0) species and promote efficient catalytic turnover, often allowing for lower catalyst loadings. princeton.edu
In Suzuki-Miyaura coupling reactions, for example, optimizing the catalyst loading is essential for achieving high conversions and selectivities. researchgate.netacs.org While lower catalyst loadings can sometimes provide good results, a slightly higher loading may be necessary to achieve maximum conversion, especially in more demanding transformations. researchgate.net For instance, in a flow reactor system for a double Suzuki coupling, a 7 mol% catalyst loading was found to be optimal for maximizing conversion and selectivity. researchgate.net The ability to achieve high turnover numbers (TON) and turnover frequencies (TOF) is a hallmark of an efficient catalytic system, and ligands like tri(1-adamantyl)phosphine, a close relative of the title compound, have enabled some of the highest reported TOFs for Suzuki-Miyaura couplings of chloroarenes. princeton.edu
Table 4: Effect of Catalyst Loading on a Suzuki Cross-Coupling Reaction
| Catalyst Loading (mol%) | Conversion (%) | Selectivity (%) |
| 2 | ~85 | ~95 |
| 4 | ~88 | ~95 |
| 7 | >95 | >98 |
Data adapted from a study on the effect of catalyst loading in a flow reactor system for a Suzuki cross-coupling, illustrating the importance of optimizing this parameter for maximum efficiency. researchgate.net
Mechanistic Investigations of 2 Biphenyl Di 1 Adamantylphosphine Catalyzed Reactions
Elucidation of Active Catalytic Species
In palladium-catalyzed cross-coupling reactions, the species directly participating in the catalytic cycle is often not the initial precatalyst but a derivative formed in situ. For reactions employing (2-Biphenyl)di-1-adamantylphosphine, a member of the bulky biaryl phosphine (B1218219) ligand class, extensive research points to a monoligated palladium(0) complex, L₁Pd(0), as the key active catalytic species. acs.orgnih.gov The journey from a stable Pd(II) precatalyst to this highly reactive 12-electron L₁Pd(0) species is a critical activation step.
Studies on structurally related bulky di(1-adamantyl)phosphinous acid-ligated palladium(II) precatalysts have shown that the formation of a mononuclear and monoligated Pd species is crucial for catalytic activity. acs.orgacs.orgresearchgate.net The initial Pd(II) precatalyst, often featuring two phosphine ligands or bridging structures, undergoes reduction to a Pd(0) intermediate, typically L₂Pd(0). Due to the immense steric hindrance imposed by the two adamantyl groups and the biphenyl (B1667301) backbone of the ligand, this bis-ligated L₂Pd(0) species is sterically crowded. This crowding facilitates the dissociation of one ligand to generate the coordinatively unsaturated and highly reactive L₁Pd(0) species, which can then readily engage in the catalytic cycle, starting with oxidative addition. nih.gov Experimental evidence from studies on similar systems, where an excess of the phosphine ligand was added, showed a significant decrease in catalytic yield, supporting the hypothesis that a monoligated complex is the active species. acs.org
The general consensus, supported by kinetic, experimental, and computational studies across a range of bulky phosphine ligands, is that all three primary steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—proceed through monoligated palladium intermediates. acs.orgnih.gov
Oxidative Addition and Reductive Elimination Pathways
The elementary steps of oxidative addition and reductive elimination are central to the catalytic cycle and are profoundly influenced by the this compound ligand.
Oxidative Addition: This is typically the first step in the cross-coupling cycle, involving the insertion of the L₁Pd(0) active species into an organic halide bond (e.g., Ar-X). The rate and efficiency of this step are enhanced by ligands that are both electron-rich and sterically bulky. researchgate.net The di-1-adamantylphosphine (B159878) moiety is exceptionally electron-donating, which increases the electron density on the palladium center. researchgate.netprinceton.edu This heightened electron density facilitates the oxidative addition process, particularly with challenging substrates like aryl chlorides. acs.orgacs.org The steric bulk of the adamantyl groups also promotes the formation of the coordinatively unsaturated L₁Pd(0) complex necessary for the reaction to occur. nih.gov
Reductive Elimination: This final step involves the formation of the new C-C bond and regeneration of the Pd(0) catalyst. It is generally favored in complexes that are less sterically crowded around the metal center. princeton.edu While the bulk of this compound is advantageous for the initial steps, it can create a high-energy barrier for reductive elimination from a four-coordinate intermediate. However, the ligand's steric profile is thought to facilitate reductive elimination from a three-coordinate T-shaped intermediate, which is formed after the transmetalation step. nih.gov The dissociation of an ancillary ligand (like a solvent molecule or an anion) is often required before the final bond-forming step can occur, a process that is encouraged by the ligand's bulk. nih.gov
Ligand Exchange Dynamics and Influence on Catalytic Activity
Ligand exchange and dissociation are fundamental to the generation and reactivity of the catalytic species. For a typical Pd(II) precatalyst, activation involves reduction to a Pd(0) species, which is often coordinated by two phosphine ligands, (L)₂Pd(0). The catalytic cycle, however, is predominantly carried out by the monoligated (L)Pd(0) species. acs.org The dissociation of one phosphine ligand from (L)₂Pd(0) is therefore a critical equilibrium.
(L)₂Pd(0) ⇌ (L)Pd(0) + L
The stability of the ligand itself is also crucial. Adamantyl groups are resistant to common catalyst deactivation pathways like cyclometalation or P-C bond cleavage. researchgate.netprinceton.edu This inherent stability ensures that the ligand remains intact throughout the catalytic cycle, leading to a more robust and long-lived catalyst, which is particularly important for achieving high turnover numbers with challenging substrates. princeton.edu
Role of Ligand Sterics and Electronics in Transition State Stabilization
The unique combination of steric and electronic features in this compound plays a decisive role in stabilizing key transition states throughout the catalytic cycle.
Steric Effects: The two bulky 1-adamantyl groups create a large, well-defined pocket around the palladium center. This steric hindrance is critical for several reasons:
It promotes the formation of the 12-electron monoligated L₁Pd(0) active species by destabilizing the 14-electron L₂Pd(0) precursor. nih.gov
It facilitates the crucial reductive elimination step, which is often the rate-limiting step in cross-coupling reactions. The steric pressure between the coupling partners bound to the palladium center can lower the activation energy for their elimination to form the final product. researchgate.net
It prevents the formation of inactive catalyst species, such as palladium dimers or trimers, which can form with less bulky ligands.
Electronic Effects: As a trialkylphosphine derivative, this compound is a strong σ-donor. This high electron-donating ability enriches the palladium center, which has two primary consequences:
It significantly accelerates the rate of oxidative addition, the initial step in the catalytic cycle, especially with less reactive substrates like aryl chlorides. acs.orgresearchgate.net
The synergy between the extreme bulk of the adamantyl groups and the electron-rich nature of the phosphine atom allows the resulting palladium catalyst to exhibit high activity and stability, effectively promoting challenging cross-coupling reactions. princeton.edu
Spectroscopic and Computational Approaches to Reaction Mechanism Elucidation
Understanding the intricate mechanisms of reactions catalyzed by this compound-palladium complexes relies heavily on a combination of advanced spectroscopic and computational methods.
Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for these investigations. ³¹P NMR is particularly valuable for identifying and quantifying the different phosphorus-containing species in solution, including the precatalyst, active catalytic intermediates, and any decomposition products. acs.org For example, studies on related di(1-adamantyl)phosphinous acid-ligated palladium complexes used ³¹P NMR to observe distinct chemical shifts for different palladium species, providing insight into their structure and ligation state. acs.orgnih.gov
Computational Approaches: Density Functional Theory (DFT) has become an indispensable tool for mapping the potential energy surfaces of catalytic cycles. acs.orgsemanticscholar.org DFT calculations allow researchers to:
Determine the structures and relative stabilities of intermediates and transition states.
Calculate the activation barriers for elementary steps like oxidative addition and reductive elimination. semanticscholar.org
Evaluate the formation energies of monoligated versus bis-ligated palladium species, providing theoretical support for the identity of the active catalyst. acs.orgresearchgate.net
Probe the influence of ligand sterics and electronics on the reaction pathway in a systematic manner.
By combining in situ spectroscopic monitoring with the detailed energetic and structural insights from DFT calculations, a comprehensive picture of the catalytic mechanism can be developed, guiding the design of more efficient and robust catalysts. acs.orgsemanticscholar.org
Data on Related Di(1-adamantyl)phosphine Ligated Palladium Complexes
The following table presents data from studies on palladium complexes with di(1-adamantyl)phosphine-type ligands, illustrating key spectroscopic features and catalytic performance in Suzuki coupling reactions.
| Precatalyst | ³¹P NMR Chemical Shift (ppm) | Substrate 1 | Substrate 2 | Conversion Yield (%) | Reaction Time (h) |
| POPd-Ad | 113 | Phenyl chloride | 4-Tolylboronic acid | 68 | 2 |
| POPd-Ad | 113 | Phenyl chloride | 4-Tolylboronic acid | 99 | 0.5 |
| POPd2-Ad | 137 | 4-Chlorotoluene | 4-Methoxyphenylboronic acid | 95 (isolated) | 0.5 |
| POPd2-Ad | 137 | 4-Chloroanisole | Phenylboronic acid | 96 (isolated) | 0.5 |
| POPd2-Ad | 137 | 2-Chlorotoluene | Phenylboronic acid | 92 (isolated) | 0.5 |
Data sourced from studies on di(1-adamantyl)phosphinous acid-ligated Pd(II) precatalysts (POPd-Ad and POPd2-Ad), which serve as close analogs for understanding the behavior of this compound systems. acs.orgresearchgate.netnih.gov
Computational and Theoretical Studies on 2 Biphenyl Di 1 Adamantylphosphine
Density Functional Theory (DFT) Calculations for Ligand and Complex Characterization
Density Functional Theory (DFT) has emerged as a powerful method for elucidating the electronic structure and geometry of phosphine (B1218219) ligands and their corresponding metal complexes. For ligands like (2-Biphenyl)di-1-adamantylphosphine, DFT calculations can predict key properties such as bond lengths, bond angles, and vibrational frequencies. These calculations are crucial for understanding the ligand's steric and electronic profile.
Although specific DFT studies exclusively on this compound are not extensively documented in publicly available literature, the principles of such analyses are well-established from studies on similar bulky phosphines. For instance, DFT calculations on related di(1-adamantyl)phosphinous acid-ligated palladium(II) precatalysts have been used to determine ligand dissociation free energies and to understand the stability of different isomeric forms. acs.org Such calculations would typically involve geometry optimization of the ligand and its metal complexes, followed by frequency calculations to confirm the nature of the stationary points (minima or transition states).
Modeling of Metal-Ligand Complexes and Catalytic Intermediates
The modeling of metal-ligand complexes and catalytic intermediates is essential for a comprehensive understanding of a catalyst's function. For palladium-catalyzed reactions involving this compound, computational modeling can map out the entire catalytic cycle, including key steps like oxidative addition, transmetalation, and reductive elimination.
Studies on similar bulky phosphine ligands have demonstrated the utility of these models. For example, DFT calculations have been employed to investigate the formation of monoligated and mononuclear palladium species from related precatalysts, which are often the catalytically active species. acs.orgacs.org These models can also elucidate the role of the ligand in stabilizing reactive intermediates and influencing the energy barriers of different elementary steps in the catalytic cycle. The bulky adamantyl groups and the biphenyl (B1667301) moiety of this compound are expected to play a significant role in promoting the formation of the desired catalytic intermediates.
Prediction of Reactivity and Selectivity Profiles
A significant advantage of computational chemistry is its ability to predict the reactivity and selectivity of catalysts. By calculating the energy profiles of different reaction pathways, it is possible to anticipate which products will be favored under specific conditions. For catalysts derived from this compound, theoretical studies can help predict their efficacy in various cross-coupling reactions.
The stereoelectronic parameters of the ligand are key determinants of reactivity and selectivity. nih.gov For instance, the large steric bulk of the adamantyl groups can influence regioselectivity and prevent catalyst deactivation pathways. The electronic properties, in turn, affect the rates of key catalytic steps. While specific predictive studies on this compound are not readily found, the general approach involves comparing the activation energies for the formation of different potential products.
Quantification of Steric and Electronic Parameters Influencing Catalysis
The catalytic performance of phosphine ligands is largely governed by their steric and electronic properties. Computational methods provide a means to quantify these parameters.
Steric Parameters: The steric bulk of a phosphine ligand is often quantified by the "percent buried volume" (%Vbur). This parameter represents the percentage of the volume of a sphere around the metal center that is occupied by the ligand. For bulky ligands like this compound, a high %Vbur is expected. For comparison, the %Vbur for the related di(1-adamantyl)phosphinous acid ligand in a palladium complex was found to be around 30.2%. acs.orgacs.org Another important steric parameter is the ligand cone angle (θ), which provides a measure of the ligand's steric footprint.
Electronic Parameters: The electronic nature of a phosphine ligand is typically assessed by its σ-donating and π-accepting abilities. A common experimental method that can be correlated with computational results is the measurement of the C-O stretching frequency (νCO) in metal-carbonyl complexes of the ligand. figshare.comresearchgate.net Lower νCO values indicate a more electron-donating phosphine. Computational calculations of the energies of the frontier molecular orbitals (HOMO and LUMO) of the phosphine can also provide a theoretical measure of its electronic properties.
The following table, based on data for analogous phosphine ligands, illustrates the types of steric and electronic parameters that are quantified.
| Ligand | %Vbur | νCO (cm⁻¹) |
| P(t-Bu)₃ | 40.0 princeton.edu | 1956.4 princeton.edu |
| PAd₂(n-Bu) | 38.1 princeton.edu | 1956.9 princeton.edu |
| PAd₃ | 40.5 princeton.edu | 1948.3 princeton.edu |
This table is illustrative and based on data for similar phosphine ligands to indicate the parameters of interest.
Theoretical Basis for Rational Catalyst Design and Optimization
The ultimate goal of computational studies in catalysis is to provide a theoretical framework for the rational design of new and improved catalysts. rsc.org By understanding the structure-activity relationships, researchers can strategically modify ligand structures to enhance catalytic performance.
In the case of this compound, computational insights could guide the development of next-generation catalysts. For example, if modeling studies indicate that a specific steric or electronic property is crucial for a particular reaction, new ligands can be designed with tailored modifications to the biphenyl or adamantyl moieties. This approach of "in silico" design can significantly reduce the experimental effort required for catalyst development by pre-screening potential candidates computationally. rsc.org The understanding of factors like the stability of pre-catalysts and the pathways for the formation of active catalytic species is fundamental to this rational design process. rsc.org
Broader Impact and Future Research Directions
Enabling Syntheses of Complex Organic Architectures
The primary value of a catalyst system lies in its ability to construct complex molecular frameworks from simpler precursors efficiently. Palladium catalysts supported by (2-Biphenyl)di-1-adamantylphosphine and its analogues excel in this regard, proving instrumental in the synthesis of molecules relevant to medicinal chemistry and materials science. nih.govnih.gov The ligand's effectiveness stems from the combination of the biphenyl (B1667301) group, which promotes the formation of a highly active monoligated palladium(0) species, and the bulky adamantyl substituents, which accelerate the crucial reductive elimination step.
A notable application is in the construction of DNA-Encoded Libraries (DELs). Researchers have successfully used a catalyst system comprising this compound for Sonogashira couplings on DNA strands in aqueous micellar solutions. researchgate.net This enables the creation of vast libraries of diverse, drug-like molecules, which are essential for modern high-throughput screening and drug discovery. researchgate.net Furthermore, related ligands have been employed in the synthesis of potential antiviral compounds, highlighting the utility of this structural class in creating bioactive molecules. The power of this ligand class is its ability to couple intricate and sterically hindered fragments, a common challenge in the late-stage functionalization of complex intermediates and natural product synthesis. nih.gov
Table 1: Application of this compound and Analogues in Complex Synthesis
| Application Area | Reaction Type | Substrate Example | Significance | Reference |
|---|---|---|---|---|
| Drug Discovery | Sonogashira Coupling | On-DNA aryl iodide and terminal alkyne | Enables creation of diverse DNA-Encoded Libraries in aqueous media. | researchgate.net |
| Medicinal Chemistry | Buchwald-Hartwig Amination | Aryl halides and amines | Synthesis of bioactive compounds and potential antiviral agents. | |
| Natural Product Synthesis | Suzuki-Miyaura Coupling | Complex heterocyclic halides and boronic acids | Construction of core scaffolds of natural products and pharmaceuticals. | nih.gov |
Industrial Scale Applications and Process Optimization
For a catalytic system to be industrially viable, it must be robust, efficient, and cost-effective. While specific large-scale process data for this compound is often proprietary, the characteristics of the ligand class are highly desirable for process chemistry. nih.gov The high stability of biaryl phosphine (B1218219) ligands, including their resistance to air and moisture, simplifies handling and storage, which is a significant advantage on an industrial scale.
Process optimization focuses on maximizing yield and throughput while minimizing cost and waste. The high catalytic activity of ligands like this compound is a key enabler of these goals. For instance, related di(1-adamantyl)phosphinous acid-ligated palladium precatalysts have been shown to be highly efficient for Suzuki reactions of unreactive aryl chlorides, allowing for significantly reduced reaction times. rsc.org The ability to achieve high turnover numbers (TON) and turnover frequencies (TOF) means that catalyst loadings can be minimized, often to parts-per-million (ppm) levels. sigmaaldrich.com This not only reduces the cost associated with the precious metal (palladium) but also simplifies product purification by minimizing residual metal content, a critical requirement in the pharmaceutical industry. nih.govnih.gov
Table 2: Factors Favoring Industrial Application of this compound
| Feature | Industrial Advantage | Optimization Goal | Reference |
|---|---|---|---|
| High Activity | Low catalyst loading required (low ppm levels). | Reduces cost of precious metals and simplifies purification. | sigmaaldrich.com |
| Air & Moisture Stability | Simplified handling, storage, and reaction setup. | Increases operational safety and reduces need for specialized equipment. | acs.org (class) |
| High Efficiency | Shorter reaction times and milder conditions. | Increases plant throughput and reduces energy consumption. | rsc.org |
| Broad Substrate Scope | Use of cheaper, more abundant starting materials (e.g., aryl chlorides). | Lowers raw material costs and improves process economics. | rsc.org |
Development of Next-Generation Analogues and Hybrid Ligand Systems
The development of phosphine ligands is an iterative process of rational design and empirical discovery aimed at enhancing catalytic performance. This compound is part of an evolution of bulky phosphine ligands that began with simpler structures and progressed to the highly effective biaryl phosphines. The creation of analogues focuses on systematically tuning the ligand's steric and electronic properties to achieve greater activity, selectivity, or stability for a specific chemical transformation.
Strategies for developing next-generation ligands from the this compound template include:
Modification of the Phosphine Substituents: Replacing the adamantyl groups with other bulky alkyl groups like tert-butyl (JohnPhos) or cyclohexyl (Cy-JohnPhos) can subtly alter the steric environment and solubility, leading to improved performance in certain reactions. researchgate.net
Substitution on the Biphenyl Backbone: Adding functional groups to either of the phenyl rings of the biphenyl moiety can modulate the ligand's electronic properties or introduce secondary interactions with the substrate, thereby influencing the rate and selectivity of the reaction.
Hybrid Ligand Systems: Combining features from different successful ligand classes can lead to synergistic effects. For example, a hybrid ligand incorporating the biphenyl scaffold with features from another class, like a ferrocene-based phosphine, could unlock new reactivity.
Table 3: Comparison of Biaryl Phosphine Ligand Generations and Analogues
| Ligand Generation/Analogue | Key Structural Feature | Improvement/Application | Reference |
|---|---|---|---|
| First Generation (e.g., P(o-tolyl)₃) | Simple triarylphosphine | Initial demonstration of C-N coupling, but required harsh conditions. | |
| Second Generation (e.g., BINAP) | Bidentate, axially chiral | Improved reactivity, enabled asymmetric catalysis. | nih.gov |
| Buchwald Biaryl Monophosphines | Bulky, electron-rich dialkylbiaryl scaffold | Dramatically increased scope and activity, enabling use of aryl chlorides. |
| cBRIDP Analogues (e.g., Cy-cBRIDP) | Modified phosphine substituents | Fine-tuning of steric bulk and catalytic performance for specific reactions. | |
Potential in Novel Catalytic Cycles and Emerging Reaction Types
While this compound is well-established in cross-coupling reactions, its robust nature makes it a candidate for emerging areas of catalysis. The steric bulk and electron-donating character of the di-adamantylphosphine group are crucial for promoting challenging elementary steps in a catalytic cycle, such as oxidative addition to strong bonds and difficult reductive eliminations.
One of the most significant emerging areas is C-H bond functionalization , which aims to directly convert ubiquitous C-H bonds into new functional groups, bypassing the need for pre-functionalized substrates. Ligands with properties similar to this compound are essential for enabling the palladium catalyst to activate these typically inert bonds. Precatalysts ligated by di(1-adamantyl)phosphinous acid have already proven effective in the C-H bond arylation of oxazolines. rsc.org The unique reactivity of the this compound ligand itself has been demonstrated in challenging Sonogashira couplings in aqueous media for DEL synthesis, a reaction type that often struggles with catalyst deactivation. researchgate.net
Table 4: Established and Potential Reaction Types for cBRIDP and Related Ligands
| Reaction Category | Specific Transformation | Status for cBRIDP/Analogues | Significance | Reference |
|---|---|---|---|---|
| Cross-Coupling | Suzuki-Miyaura, Buchwald-Hartwig, Heck, Negishi, Stille | Established | Foundational C-C and C-Heteroatom bond formations. | |
| Cross-Coupling | Sonogashira Coupling | Established (cBRIDP) | Synthesis of alkynes; demonstrated in challenging aqueous systems. | researchgate.net |
| C-H Functionalization | Direct Arylation | Potential/Demonstrated with related adamantyl phosphines | Atom-economical alternative to traditional cross-coupling. | rsc.org |
| C-H Functionalization | Amination, Chlorination of Benzylamines | Potential | Direct installation of key functional groups on simple starting materials. |
| Novel Cyclizations | Annulation Reactions | Potential | Rapid construction of complex ring systems. | nih.gov |
Considerations for Sustainable and Green Chemistry in Phosphine Ligand Design
The principles of green chemistry provide a framework for designing chemical products and processes that are environmentally benign. The design and application of this compound align well with several of these core tenets, making it a valuable tool for sustainable synthesis.
The most significant contribution of highly active catalysts like this compound is their adherence to the principle of Catalysis . Catalytic processes are inherently superior to stoichiometric ones as they minimize waste. The high efficiency of this ligand allows reactions to proceed with very low catalyst loadings, which directly supports Waste Prevention by reducing the amount of heavy metal waste generated. Furthermore, its ability to catalyze reactions under mild conditions (e.g., lower temperatures) addresses the principle of Design for Energy Efficiency . The development of protocols that use this compound in environmentally benign solvents like water further enhances its green credentials by reducing reliance on volatile organic compounds (VOCs). researchgate.net
Table 5: Alignment of this compound Features with Green Chemistry Principles
| Green Chemistry Principle | Ligand Feature/Application | Impact on Sustainability | Reference |
|---|---|---|---|
| 1. Waste Prevention | High catalyst turnover numbers. | Minimizes generation of palladium waste. | |
| 2. Atom Economy | Enabling C-H activation. | Maximizes incorporation of atoms from reactants into the final product. | rsc.org |
| 5. Safer Solvents & Auxiliaries | Efficacy in aqueous media (e.g., Sonogashira). | Reduces use of hazardous volatile organic solvents. | researchgate.net |
| 6. Design for Energy Efficiency | High reactivity allows for mild reaction conditions (e.g., room temp). | Minimizes energy consumption for heating/cooling. | researchgate.net |
| 9. Catalysis | Acts as a highly efficient ligand for Pd-catalyzed reactions. | Replaces less efficient stoichiometric reagents, reducing waste. | |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2-Biphenyl)di-1-adamantylphosphine in academic settings?
- Methodological Answer : The compound can be synthesized via ortho-lithiation followed by Ullmann coupling, as demonstrated in the synthesis of structurally analogous biphenyl-derived phosphines. This approach ensures precise control over steric and electronic properties, critical for ligand efficacy. Key steps include lithiation at the biphenyl ortho-position, phosphine group introduction, and purification via column chromatography under inert conditions .
Q. How should this compound be stored to ensure stability?
- Methodological Answer : Storage at 4–8°C in airtight, light-sensitive containers is recommended to prevent oxidation and degradation, based on protocols for similar adamantyl-substituted phosphines. Degradation can be monitored via ³¹P NMR to detect phosphine oxide byproducts .
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
- Methodological Answer : ¹H, ¹³C, and ³¹P NMR are critical for verifying substituent positions and phosphorous coordination. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography provides definitive structural elucidation, as shown in studies of biphenyl-phosphine analogs .
Advanced Research Questions
Q. How does the steric bulk of di-1-adamantylphosphine ligands influence catalytic activity in cross-coupling reactions?
- Methodological Answer : The adamantyl groups impose significant steric hindrance, which slows oxidative addition but enhances selectivity in Suzuki-Miyaura couplings. Researchers should compare turnover frequencies (TOF) and yields with less bulky ligands (e.g., tri-i-propylphosphine) under identical conditions. Kinetic studies using in situ NMR or IR spectroscopy can quantify steric effects on reaction pathways .
Q. What strategies resolve contradictions in catalytic efficiency data when using this compound across different solvents?
- Methodological Answer : Contradictions often arise from solvent-dependent ligand solubility or decomposition. Systematically vary solvents (e.g., toluene vs. THF) and monitor ligand stability via ³¹P NMR. Pair this with density functional theory (DFT) calculations to correlate solvent polarity with transition-state energetics .
Q. How can researchers optimize reaction conditions to mitigate ligand decomposition during high-temperature catalysis?
- Methodological Answer : Decomposition pathways (e.g., P–C bond cleavage) can be minimized by using lower temperatures (<100°C) or shorter reaction times. Thermo-gravimetric analysis (TGA) identifies decomposition thresholds, while adding stabilizing agents (e.g., BHT) retards oxidation. Comparative studies with deuterated analogs may isolate degradation mechanisms .
Data Analysis and Reproducibility
Q. What statistical approaches validate reproducibility in catalytic studies involving this compound?
- Methodological Answer : Employ triplicate experiments with error bars for yield and TOF data. Use multivariate analysis (e.g., PCA) to identify outlier conditions. Publicly share raw NMR and chromatographic data via open-access repositories to align with FAIR principles, as advocated in health research frameworks .
Q. How do electronic effects of biphenyl substituents modulate the ligand’s electron-donating capacity?
- Methodological Answer : Replace methoxy or methyl groups on the biphenyl backbone and measure Tolman electronic parameters (TEP) via IR spectroscopy of Ni(CO)₃L complexes. Correlate TEP values with catalytic outcomes in Pd-mediated couplings to establish structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
